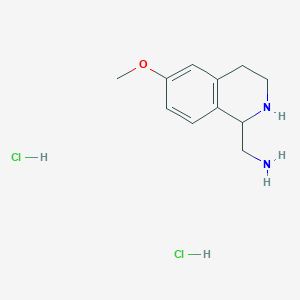
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 7th position and a methanamine group attached to the 1st position of the tetrahydroisoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl typically involves the following steps:
Formation of the Tetrahydroisoquinoline Ring: The initial step involves the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methoxy Group Introduction: The methoxy group is introduced at the 7th position using a methylation reaction, often employing methyl iodide (CH3I) as the methylating agent.
Methanamine Group Attachment: The methanamine group is attached to the 1st position through a reductive amination reaction, where the intermediate imine is reduced to the corresponding amine using a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Pictet-Spengler reaction, followed by methylation and reductive amination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs.
Aplicaciones Científicas De Investigación
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methanamine group, limiting its biological activity.
1-Methanamine-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is unique due to the presence of both methoxy and methanamine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
Clave InChI |
YILMCCWUIICBDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(NCC2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)

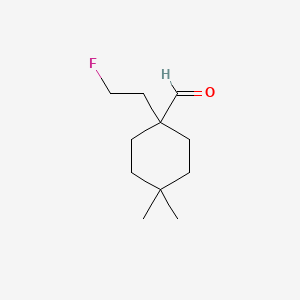
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
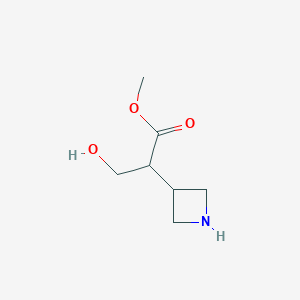
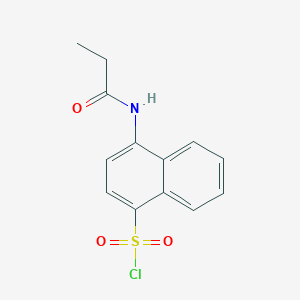
![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
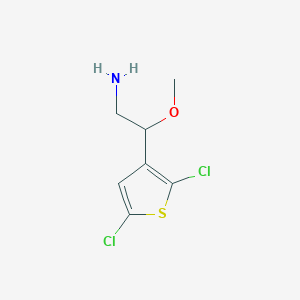
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13301173.png)
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid](/img/structure/B13301184.png)
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
